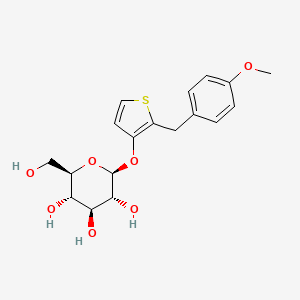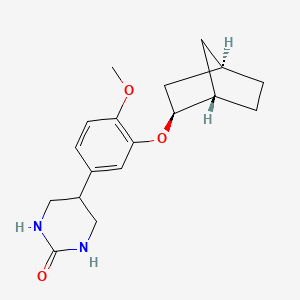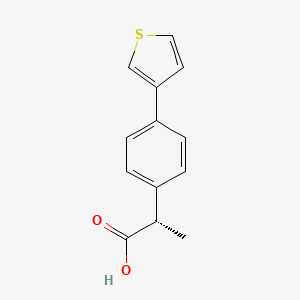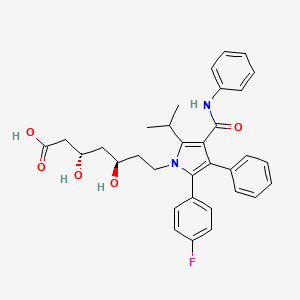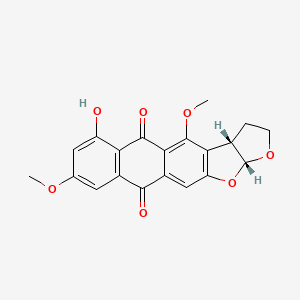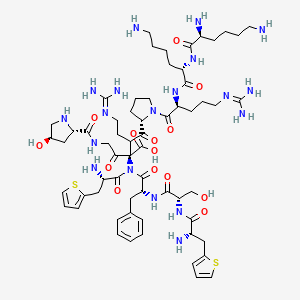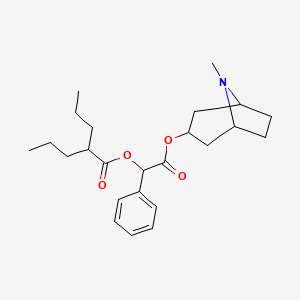
Barnidipine
Overview
Description
Barnidipine, also known as mepirodipine, is a calcium channel blocker belonging to the dihydropyridine group of calcium channel blockers. It is primarily used in the treatment of hypertension. This compound is a long-acting novel calcium antagonist that displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall and selectivity against cardiovascular L-type calcium channels .
Mechanism of Action
Target of Action
Barnidipine, a calcium channel blocker, primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.
Mode of Action
This compound interacts with its targets by binding to the L-type calcium channels, particularly those in the smooth muscle cells of the vascular wall . This binding inhibits the influx of calcium ions into these cells, leading to vasodilation or the widening of blood vessels . This action reduces peripheral vascular resistance, which in turn lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions into the smooth muscle cells. This disruption leads to a decrease in intracellular calcium levels, which inhibits the contraction of the smooth muscle cells and results in vasodilation .
Pharmacokinetics
This compound is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels . The pharmacokinetics of this compound were evaluated following single oral administration of a sustained-release formulation to healthy male volunteers . The absorption of the sustained-release formulation is slightly reduced, but its bioavailability is comparable to that of the normal formulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as the patient’s diet and the presence of other medications . Additionally, this compound’s lipophilic nature allows it to accumulate in the cell membrane, which can influence its interaction with its target receptors .
Preparation Methods
Barnidipine can be synthesized through various synthetic routes. One method involves the preparation of chiral compounds represented by specific formulas and their use in the preparation of this compound or its pharmaceutically acceptable salts . The industrial production of this compound hydrochloride involves the use of high-performance liquid chromatography (HPLC) to detect and characterize impurities, ensuring the quality and safety of the drug product .
Chemical Reactions Analysis
Barnidipine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-performance liquid chromatography (HPLC) with an ordinary column (Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) . Major products formed from these reactions include various impurities that are identified, synthesized, and characterized by their respective spectral data (MS, 1H-NMR, and 13C-NMR) .
Scientific Research Applications
Barnidipine has a wide range of scientific research applications. In medicine, it is used for the treatment of hypertension and the management of chronic stable angina . In chemistry, it is studied for its high affinity for calcium channels and its selectivity against cardiovascular L-type calcium channels . In biology, it is used to study the effects of calcium channel blockers on smooth muscle cells in the vascular wall . In industry, this compound is used in the development and production of antihypertensive drugs .
Comparison with Similar Compounds
Barnidipine is compared with other calcium channel blockers such as amlodipine and nitrendipine. While all these compounds belong to the dihydropyridine group of calcium channel blockers, this compound is unique in that it consists of a single enantiomer, offering a high degree of pharmacological selectivity . Other similar compounds include lercanidipine and felodipine, which are also used in the treatment of hypertension .
Properties
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOONUMYLCFJD-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Barnidipine is a lipophilic 1,4-dihydropyridine calcium antagonist that is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels. It displays high affinity for the channels expressed in the smooth muscle cells in the vascular wall. Its main mechanism of action arises from the reduction of peripheral vascular resistance secondary to its vasodilatory actions. Calcium ion influx via L-subtype ‘voltage-operated’ channels in the excitable membranes of the smooth muscle cells promotes the formation of calcium-dependent formation of cross-bridges between myosin and actin which are the two major contractile proteins that drive contraction. By blocking the L-type 'voltage-dependent' calcium channels, barnidipine selectively blocks the calcium ion influx in the smooth muscle cells and inhibits the activation of contractile proteins. It is suggested that barnidipine displays a high affinity to the inactivated state of the channel. Like other dihydropyridine calcium antagonists, barnidipine is predicted to interact with the alpha 1-C subunit of the L-type calcium channels. Alpha 1-C subunit of the channel is predicted to reside within the bilayer or channel pore at a location closer to the extracellular rather than the intracellular face of the membrane. Its lipophilicity is likely a reason why barnidipine displays a slow onset and long duration of action. Being a highly lipophilic molecule with an octanol/water partition coefficient of 2000, barnidipine is expected to accumulate in the cell membrane and consequently, gains access to its target receptor in a slow manner. | |
| Record name | Barnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104713-75-9 | |
| Record name | Barnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104713-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104713759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BARNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VBY96ASWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Barnidipine exerts its antihypertensive effect by acting as a selective antagonist of L-type calcium channels, particularly those found in vascular smooth muscle cells. []
A: By blocking L-type calcium channels, this compound inhibits the influx of calcium ions into vascular smooth muscle cells. This inhibition prevents smooth muscle contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , ]
A: this compound exhibits vasoselectivity, meaning it preferentially targets calcium channels in vascular smooth muscle over those in cardiac muscle. This selectivity results in minimal to no negative inotropic effects, meaning it does not significantly weaken the force of heart contractions. []
A: The molecular formula of this compound hydrochloride is C26H31N3O6·HCl, and its molecular weight is 526.01 g/mol. []
A: Yes, researchers have characterized this compound and its synthesized impurities using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). []
ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of this compound as a drug. Questions regarding material compatibility and stability are not directly relevant in this context.
ANone: this compound is a calcium channel blocker and does not exhibit catalytic properties. The provided research focuses on its therapeutic applications as an antihypertensive agent.
A: While the provided research doesn't delve into specific computational studies, it highlights the potential for using techniques like quantitative structure-activity relationship (QSAR) modeling. Researchers can utilize QSAR models to predict the activity and potency of this compound analogs based on their structural features, potentially aiding in the development of new antihypertensive agents. []
A: this compound possesses two chiral centers, leading to four possible stereoisomers. The clinically used form, the (3'S,4S)-enantiomer, exhibits greater potency and a longer duration of action compared to the other isomers. This emphasizes the importance of stereochemistry in determining the pharmacological profile of this compound. [, ]
A: The dihydropyridine ring is a crucial structural element for the calcium channel blocking activity of this compound. Modifications to this ring can significantly influence its potency and selectivity. The pyrrolidine ring also contributes to the overall activity, with stereochemistry at this position impacting both potency and duration of action. []
A: this compound is formulated as modified-release capsules to achieve a gradual and sustained release of the drug. This formulation allows for once-daily dosing while maintaining 24-hour blood pressure control and minimizing fluctuations in plasma concentrations. [, ]
ANone: Although specific stability studies are not detailed in the provided research, it's standard practice in drug development to assess stability under various conditions (temperature, humidity, light) to ensure the quality and shelf life of the formulated product.
ANone: The provided research primarily focuses on the scientific aspects of this compound's mechanism of action, efficacy, and safety. Comprehensive information regarding SHE regulations would be found in regulatory documents and guidelines.
A: this compound demonstrates rapid absorption after oral administration, achieving peak plasma concentrations within 1 to 1.6 hours in humans. []
A: this compound's pharmacokinetic properties remain largely unaffected by food, suggesting flexibility in its administration with respect to meals. []
A: this compound undergoes extensive first-pass metabolism, primarily in the liver, resulting in a low absolute bioavailability (6-9% in dogs and 11-18% in rats). [] While the specific metabolic pathways are not detailed in the research, it's common for dihydropyridine calcium channel blockers to be metabolized by cytochrome P450 enzymes.
A: Researchers have employed isolated blood vessel preparations, such as guinea pig aorta and rat mesenteric artery, to demonstrate the concentration-dependent relaxation induced by this compound. [, ]
A: Studies in spontaneously hypertensive rats (SHR) have shown that this compound effectively reduces blood pressure. [, ]
A: Yes, long-term studies (up to 3 years) have demonstrated that this compound maintains its antihypertensive efficacy over extended periods, either as monotherapy or in combination with other antihypertensive agents. [, , ]
ANone: The provided research doesn't offer specific information on resistance mechanisms to this compound or its cross-resistance potential with other calcium channel blockers or antihypertensive agents.
ANone: Due to the limitations set in the instructions, this section will not address information on toxicity, adverse effects, or safety profiles, including potential long-term effects. For comprehensive safety information, consult the prescribing information and relevant regulatory guidelines.
ANone: The research primarily focuses on this compound's overall efficacy and safety. It doesn't delve into specific strategies for targeted drug delivery.
A: Research suggests that this compound may positively impact endothelial function, a crucial aspect of vascular health. Studies have shown that this compound treatment is associated with improved flow-mediated dilation (FMD) in the brachial artery, a measure of endothelial function, compared to other antihypertensive agents like hydrochlorothiazide. []
A: Researchers have utilized various chromatographic techniques to determine this compound concentrations. These include high-performance liquid chromatography (HPLC) with electrochemical detection and ultra-fast liquid chromatography coupled with mass spectrometry (UFLC-MS/MS). [, ]
ANone: The provided research centers on this compound's therapeutic applications and doesn't provide information on its environmental impact or degradation.
A: this compound exhibits higher solubility in polar solvents compared to non-polar solvents. This suggests that intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, play a significant role in its solubility behavior. []
A: Method validation for drug analysis, such as those used to quantify this compound, requires rigorous assessment of parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This ensures the reliability and reproducibility of the analytical data. []
ANone: The research highlights the importance of quality control in the manufacturing of this compound. Specific quality control measures would be detailed in pharmacopoeial monographs and Good Manufacturing Practice (GMP) guidelines.
ANone: Questions 20-26 pertain to immunological responses, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling, and research infrastructure, which are not directly addressed in the provided research articles on this compound.
A: While the exact year of introduction is not specified, the research highlights that this compound represents a newer generation of dihydropyridine calcium channel blockers. Its development stemmed from efforts to create agents with improved pharmacological properties, such as greater vasoselectivity and longer duration of action. []
A: The development and study of this compound necessitate collaborations across various scientific disciplines, including medicinal chemistry, pharmacology, pharmaceutics, and clinical medicine. Understanding its mechanism of action, pharmacokinetic profile, formulation, efficacy, and safety requires a multi-faceted approach involving experts from diverse fields. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
